{4-[(Cyclopropylcarbamoyl)amino]-3-methylphenyl}boronic acid
Description
Properties
IUPAC Name |
[4-(cyclopropylcarbamoylamino)-3-methylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O3/c1-7-6-8(12(16)17)2-5-10(7)14-11(15)13-9-3-4-9/h2,5-6,9,16-17H,3-4H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHISLHWNABXDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)NC2CC2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Late-Stage Miyaura Borylation
This method involves introducing the boronic acid group after constructing the aromatic core with pre-installed substituents. A halogenated precursor (e.g., bromide or iodide) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (BPin). The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronic ester, which is hydrolyzed to the boronic acid.
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Substrate : 4-[(Cyclopropylcarbamoyl)amino]-3-methylbromobenzene
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Catalyst : PdCl(dppf) (5 mol%)
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Reagents : BPin (1.2 equiv), KOAc (3.0 equiv)
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Solvent : 1,4-Dioxane/HO (4:1)
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Conditions : 80°C, 12 h under N
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Yield : 72–85% (after hydrolysis)
Directed Ortho-Metalation (DoM)
The urea group acts as a directing group to facilitate lithiation at the ortho position, followed by quenching with a trialkyl borate. This method is less common due to the sensitivity of boronic acids to strong bases but offers precise regiocontrol.
Detailed Synthetic Routes
Step 1: Synthesis of 4-Amino-3-methylbromobenzene
4-Nitro-3-methylbromobenzene is reduced using H/Pd-C in ethanol to yield the primary amine. Catalytic hydrogenation ensures compatibility with the bromine substituent.
Step 2: Urea Formation
The amine reacts with cyclopropyl isocyanate in dichloromethane at 0°C to form the cyclopropylcarbamoyl derivative. Triethylamine (1.1 equiv) is added to scavenge HCl generated during the reaction.
Reaction Conditions :
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Temperature : 0°C → 25°C (gradual warming)
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Time : 4 h
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Yield : 89%
Step 3: Miyaura Borylation
The bromide undergoes Miyaura borylation using PdCl(dppf) and BPin (Table 1).
| Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PdCl(dppf) | Dioxane/HO | 80 | 12 | 85 |
| Pd(PPh) | Toluene/EtOH | 100 | 8 | 78 |
Key Observation : PdCl(dppf) in dioxane/water provides superior yields due to enhanced solubility of the diboron reagent.
Step 1: Protection of Boronic Acid
4-Nitro-3-methylphenylboronic acid is protected as its pinacol ester to stabilize the boron moiety during subsequent reductions.
Step 2: Nitro Reduction and Urea Formation
The nitro group is reduced with SnCl/HCl, followed by urea formation with cyclopropyl isocyanate. Deprotection of the boronic ester using HCl in dioxane/water yields the target compound.
Challenges :
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Boronic esters are sensitive to acidic conditions; careful pH control during deprotection is critical.
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Side reactions during urea formation are minimized by maintaining low temperatures.
Reaction Optimization and Mechanistic Insights
Catalyst Selection
Palladium catalysts with bulky ligands (e.g., dppf) improve selectivity by reducing protodeboronation. Comparative studies show PdCl(dppf) outperforms Pd(OAc) in Miyaura borylation (Table 2).
| Catalyst | Ligand | Conversion (%) |
|---|---|---|
| PdCl(dppf) | dppf | 95 |
| Pd(OAc) | PPh | 68 |
Solvent Effects
Polar aprotic solvents (e.g., DMF) accelerate transmetallation but increase side reactions. Mixed solvent systems (dioxane/HO) balance reactivity and stability.
Analytical Characterization
NMR Spectroscopy
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H NMR (DMSO-d): δ 1.15–1.30 (m, 4H, cyclopropyl), 2.35 (s, 3H, CH), 6.85–7.50 (m, 3H, aryl), 8.20 (s, 1H, NH).
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B NMR : δ 28.5 ppm (characteristic of boronic acids).
Mass Spectrometry
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ESI-MS : m/z calc. for CHBNO: 237.11; found: 238.15 [M+H].
Challenges and Mitigation Strategies
Protodeboronation
Acidic conditions during urea formation or workup can induce protodeboronation. Using boronic esters instead of free boronic acids mitigates this issue.
Purification Difficulties
The compound’s polarity complicates column chromatography. Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) achieves >98% purity.
Chemical Reactions Analysis
{4-[(Cyclopropylcarbamoyl)amino]-3-methylphenyl}boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Scientific Research Applications
{4-[(Cyclopropylcarbamoyl)amino]-3-methylphenyl}boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {4-[(Cyclopropylcarbamoyl)amino]-3-methylphenyl}boronic acid involves its interaction with specific molecular targets. In the context of proteasome inhibition, the boronic acid group binds to the active site of the proteasome, inhibiting its activity and leading to the accumulation of proteins within the cell. This can induce apoptosis in cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (F, Cl): Fluorine and chlorine at the 3-position increase electronegativity and may enhance hydrogen-bonding interactions in biological targets. The fluoro analog (CAS 874289-37-9) has a predicted pKa of 7.92, favoring deprotonation under physiological conditions .
- Molecular Weight and Density :
- Halogenated analogs (Cl, F) have higher molecular weights and densities than the target compound, which may influence solubility and crystallinity .
Biological Activity
{4-[(Cyclopropylcarbamoyl)amino]-3-methylphenyl}boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their unique ability to interact with various biological targets, making them valuable in medicinal chemistry, particularly in the development of therapeutic agents for cancer and other diseases.
The compound is characterized by the presence of a boronic acid group linked to a phenyl ring that is further substituted with a cyclopropylcarbamoyl group. This structural configuration is crucial for its biological activity, as it influences the compound's solubility, reactivity, and interaction with biological molecules.
Boronic acids, including this compound, operate primarily through reversible covalent bonding with diols, which allows them to target specific proteins and enzymes involved in critical cellular processes. This property enables them to modulate protein-protein interactions (PPIs), potentially disrupting pathways essential for tumor growth and survival .
Biological Activities
Research has shown that boronic acids can exhibit a range of biological activities, including:
- Anticancer Activity : Compounds like this compound may inhibit proteasomes, leading to the accumulation of pro-apoptotic factors and subsequent cell death in cancer cells . The mechanism involves interference with the degradation of key regulatory proteins in the cell cycle.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including proteases that are crucial in cancer progression and metastasis. This inhibition can disrupt critical signaling pathways that cancer cells rely on for survival .
- Potential Antiviral and Antibacterial Properties : While less studied, some boronic acids have shown promise as antiviral and antibacterial agents due to their ability to interfere with microbial metabolic processes .
Case Studies
- Cancer Treatment : A study demonstrated that related boronic acid derivatives effectively inhibited proteasome activity in multiple myeloma cells, leading to increased apoptosis. The structural similarities suggest that this compound could have similar effects .
- Protease Inhibition : Research indicates that boronic acids can serve as potent inhibitors of cysteine proteases, which are implicated in various diseases. The ability of these compounds to form stable complexes with enzyme active sites enhances their potential as therapeutic agents .
Comparative Analysis
The following table summarizes some related compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Bromo-2-methylphenylboronic acid | Bromine atom instead of chlorine | Enhanced reactivity in coupling |
| 3-(Cyclopropylcarbamoyl)-phenylboronic acid | Lacks chlorine substituent | Different biological activity profile |
| 4-Chloro-2-fluorophenylboronic acid | Fluorine atom instead of cyclopropyl | Used in medicinal chemistry |
| 4-Aminophenylboronic acid | Amino group instead of cyclopropyl | Potential for different enzyme interactions |
This comparison highlights how variations in structure can lead to significant differences in biological activity and therapeutic potential.
Q & A
Basic: What are the common synthetic routes for {4-[(Cyclopropylcarbamoyl)amino]-3-methylphenyl}boronic acid?
Methodological Answer:
The synthesis typically involves multi-step processes, including:
- Step 1: Formation of the phenylboronic acid core via palladium-catalyzed cross-coupling (e.g., Miyaura borylation) using halogenated precursors.
- Step 2: Introduction of the cyclopropylcarbamoyl group via carbodiimide-mediated coupling (e.g., using EDC or DMT-MM) between an amine-functionalized intermediate and cyclopropylcarboxylic acid derivatives .
- Step 3: Purification via column chromatography under inert conditions to prevent boroxine formation, a common by-product in boronic acid syntheses .
Key Challenges: Low yields in Step 2 due to steric hindrance from the 3-methyl group; use of anhydrous solvents (e.g., THF) to mitigate hydrolysis .
Basic: What spectroscopic methods validate the structure and purity of this compound?
Methodological Answer:
- NMR (¹H/¹³C): Confirm boronic acid presence (δ ~7.5–8.5 ppm for aromatic protons) and cyclopropylcarbamoyl group (δ ~1.0–1.5 ppm for cyclopropyl CH₂) .
- High-Resolution Mass Spectrometry (HRMS): Compare experimental exact mass (e.g., 223.0796 Da for C₁₁H₁₃BN₂O₃) with theoretical values to confirm molecular formula .
- HPLC-PDA: Assess purity (>95%) and detect impurities like boroxines or unreacted intermediates .
Advanced: How can Suzuki-Miyaura coupling conditions be optimized for this boronic acid in complex substrates?
Methodological Answer:
- Catalyst System: Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered aryl halides .
- Solvent: Anhydrous DMF or dioxane to enhance solubility of polar intermediates.
- Base: Cs₂CO₃ (2.0 equiv) for deprotonation without boronic acid degradation .
- Key Consideration: Pre-dry substrates via azeotropic distillation (toluene/ethanol) to prevent hydrolysis .
Advanced: How to resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%) across studies?
Methodological Answer:
- Variable Analysis:
- Reproducibility Protocol: Standardize reaction monitoring via TLC (silica gel plates pretreated with 1% acetic acid to suppress boronic acid binding) .
Basic: What storage conditions prevent degradation of this boronic acid?
Methodological Answer:
- Short-Term: Store at 0–6°C in sealed, argon-purged vials to minimize oxidation .
- Long-Term: Lyophilize and store as a stable trifluoroborate salt at –20°C, reconstituting in dry DMSO before use .
Advanced: How to analyze by-products from incomplete coupling reactions?
Methodological Answer:
- LC-MS/MS: Identify unreacted intermediates (e.g., 3-methylphenylboronic acid) using reverse-phase C18 columns and 0.1% formic acid in mobile phase .
- ²⁷B NMR: Detect boroxine peaks (δ ~28–32 ppm) and quantify via integration against internal standards .
Basic: What role does the boronic acid moiety play in biochemical assays?
Methodological Answer:
- Saccharide Sensing: Forms reversible esters with diols (e.g., glycoproteins), enabling glucose monitoring in physiological buffers .
- Enzyme Inhibition: Binds catalytic serine residues in proteasomes or β-lactamases, evaluated via fluorescence polarization assays .
Advanced: How to assess pH-dependent stability for drug delivery applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
